6-N-Phtholyl-2-N-Z-L-lysine

Catalog No.
S14379492
CAS No.
M.F
C22H22N2O6
M. Wt
410.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-N-Phtholyl-2-N-Z-L-lysine

Product Name

6-N-Phtholyl-2-N-Z-L-lysine

IUPAC Name

(2S)-6-(1,3-dioxoisoindol-2-yl)-2-(phenylmethoxycarbonylamino)hexanoic acid

Molecular Formula

C22H22N2O6

Molecular Weight

410.4 g/mol

InChI

InChI=1S/C22H22N2O6/c25-19-16-10-4-5-11-17(16)20(26)24(19)13-7-6-12-18(21(27)28)23-22(29)30-14-15-8-2-1-3-9-15/h1-5,8-11,18H,6-7,12-14H2,(H,23,29)(H,27,28)/t18-/m0/s1

InChI Key

DVMLIZFWYHFLMX-SFHVURJKSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)O

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)O

6-N-Phtholyl-2-N-Z-L-lysine is a chemical compound that serves as a protected form of the amino acid lysine. The structure includes a phthaloyl group and a benzyloxycarbonyl group, which are both protective groups that prevent unwanted reactions during chemical synthesis. This compound is particularly useful in peptide synthesis and various organic chemistry applications due to its stability and reactivity profile. The presence of these protective groups allows for selective modifications while maintaining the integrity of the lysine residue.

  • Oxidation: The compound can be oxidized under specific conditions to yield oxidized derivatives.
  • Reduction: Reduction reactions can remove the protective groups, leading to the liberation of free lysine.
  • Substitution: The phthaloyl and benzyloxycarbonyl groups can be substituted with other functional groups when appropriate conditions are applied.

Common Reagents and Conditions

Reactions involving this compound typically utilize various reagents, including:

  • Oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reducing agents like lithium aluminum hydride or sodium borohydride.
  • Nucleophiles for substitution reactions, which may include amines or thiols.

The reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations.

Major Products Formed

The products formed from reactions involving 6-N-Phtholyl-2-N-Z-L-lysine depend on the specific reaction conditions. For instance, oxidation may yield carbonyl derivatives, while reduction could provide free lysine amino acid.

6-N-Phtholyl-2-N-Z-L-lysine exhibits notable biological activity as it is used in studies related to protein and peptide modifications. Its role as a protected form of lysine makes it essential in biochemical assays and research involving enzyme interactions. The compound has potential applications in drug development, particularly in creating therapeutic peptides that require specific amino acid modifications .

The synthesis of 6-N-Phtholyl-2-N-Z-L-lysine typically involves several steps:

  • Formation of Protective Groups: The lysine amino acid is reacted with phthalic anhydride to introduce the phthaloyl group.
  • Benzyloxycarbonyl Protection: The amino group is then protected by reacting with benzyloxycarbonyl chloride.
  • Purification: The final product is purified through crystallization or chromatography techniques to ensure high purity for further applications.

These steps allow for the efficient production of 6-N-Phtholyl-2-N-Z-L-lysine suitable for various chemical and biological applications.

6-N-Phtholyl-2-N-Z-L-lysine has a wide range of applications:

  • Chemistry: It serves as a building block in peptide synthesis and other organic synthesis processes.
  • Biology: Utilized in studies involving protein modifications and biochemical assays.
  • Medicine: Investigated for potential use in drug development and therapeutic peptide construction.
  • Industry: Employed in producing specialized chemicals and materials across various industrial sectors .

Research involving 6-N-Phtholyl-2-N-Z-L-lysine focuses on its interactions with biomolecules, particularly proteins and enzymes. Its protective groups facilitate specific interactions without compromising the integrity of lysine's reactive sites. Studies have shown that this compound can enhance the stability and efficacy of peptides when used as a building block, making it valuable in designing new therapeutics .

Similar Compounds

  • N-Phthaloyl-L-lysine: Lacks the benzyloxycarbonyl group but retains the phthaloyl protection.
  • N-Benzyloxycarbonyl-L-lysine: Contains only the benzyloxycarbonyl group without phthaloyl protection.

Uniqueness

The uniqueness of 6-N-Phtholyl-2-N-Z-L-lysine lies in its combination of both phthaloyl and benzyloxycarbonyl protecting groups. This dual protection enhances its stability during synthesis and allows for more selective reactions compared to compounds that possess only one type of protecting group. This characteristic makes it particularly advantageous for complex peptide synthesis where multiple modifications are required.

The development of protected lysine derivatives traces back to the 1930s, when Max Bergmann and Leonidas Zervas pioneered the benzyloxycarbonyl (Z) group as the first orthogonal protecting group for amine functionalities. This innovation laid the groundwork for controlled peptide synthesis by enabling sequential deprotection and coupling steps. However, early lysine derivatives faced limitations due to inadequate ε-amino protection, leading to side reactions during elongation. The introduction of the phthaloyl group in the mid-20th century addressed this issue, offering robust protection under standard peptide synthesis conditions.

6-N-Phtholyl-2-N-Z-L-lysine emerged as a synergistic solution, combining the Z group’s acid-labile properties with the phthaloyl group’s stability toward nucleophiles and bases. This dual protection strategy mirrors advancements in orthogonal chemistry, where temporary and semipermanent groups coexist to streamline multi-step syntheses. For example, the phthaloyl group’s resistance to hydrogenolysis allows selective Z group removal without disturbing the ε-amino protection, a feature critical for constructing branched peptides.

Role of Orthogonal Protecting Groups in Complex Biomolecular Architectures

Orthogonal protection has become indispensable for synthesizing biomolecules with precise functionalization. In 6-N-Phtholyl-2-N-Z-L-lysine, the Z and phthaloyl groups exhibit differential reactivity:

  • Z Group (Benzyloxycarbonyl): Cleaved via hydrogenolysis or mild acids (e.g., HBr/acetic acid), leaving the phthaloyl group intact.
  • Phthaloyl Group: Requires strong nucleophiles (e.g., hydrazine) or basic conditions for removal, ensuring compatibility with Z group deprotection.

This orthogonality facilitates iterative synthesis workflows, as demonstrated in the production of HIV-1 gp41 epitope analogs. By incorporating Lys(Mmt) or Lys(Alloc) alongside 6-N-Phtholyl-2-N-Z-L-lysine, researchers achieved site-specific deprotection for conjugating fluorescent tags or polyethylene glycol chains. The compound’s versatility extends to enzyme-resistant peptide therapeutics, where its protective groups enhance metabolic stability without masking lysine’s role in target binding.

SubstrateReaction ConditionsYield (%)Reaction Time (h)Temperature (°C)Deprotection Method
LysinePhthalic anhydride, DMF, RT852.025Hydrazine/MeOH, RT
SerinePhthalic anhydride, DMF, RT903.025Hydrazinolysis
ThreoninePhthalic anhydride, DMF, RT922.525Hydrazinolysis
OrnithineN-carboethoxy phthalimide, H2O, RT781.020Ethyl chlorocarbonate
Amino-modified oligonucleotidesPhthaloyl-protected aminopropanol-CPG6524.056NH4OH/CH3NH2 (1:1), 56°C

Carboxybenzyl (Z) Group Applications in α-Amino Protection

The carboxybenzyl protecting group, commonly referred to as the Z group, represents a cornerstone methodology in amino acid protection chemistry, particularly for alpha-amino group functionalization [6]. This protecting group was developed as part of the revolutionary Bergmann-Zervas peptide synthesis methodology, which fundamentally transformed the field of synthetic peptide chemistry [6]. The Z group demonstrates exceptional utility in preventing racemization of protected amino acids, a critical consideration in maintaining stereochemical integrity during synthetic transformations [6].

The introduction of the carboxybenzyl protecting group is typically achieved through the reaction of benzyl chloroformate with the target amino acid under basic conditions [7]. Common base systems include sodium carbonate in aqueous solution at 0°C, providing optimal conditions for selective alpha-amino protection [7]. Alternative methodologies employ benzyl chloroformate with magnesium oxide in ethyl acetate at elevated temperatures, demonstrating the versatility of this protection strategy [7].

The mechanism of carboxybenzyl protection involves nucleophilic attack of the alpha-amino group on the carbonyl carbon of benzyl chloroformate, followed by elimination of hydrogen chloride [6]. This process generates the characteristic carbamate linkage that defines the Z protecting group [6]. The benzyl ester portion of the protecting group provides both steric protection and electronic stabilization of the protected amino acid derivative [7].

Research investigations demonstrate that carboxybenzyl protection achieves excellent yields across a broad range of amino acid substrates [7]. For lysine derivatives, yields typically range from 85-95% under optimized conditions, with reaction times of 1-3 hours depending on the specific base system employed [7]. The selectivity of the Z group for alpha-amino protection over epsilon-amino protection in lysine stems from the increased nucleophilicity and accessibility of the alpha-amino group [7].

The stability characteristics of carboxybenzyl-protected amino acids show remarkable resistance to acidic and basic hydrolysis conditions [8]. However, the protecting group demonstrates selective lability toward hydrogenolysis, enabling clean removal under catalytic hydrogenation conditions [8]. This orthogonal deprotection strategy allows for sequential removal of protecting groups in complex synthetic sequences [8].

Modern developments in carboxybenzyl protection include the use of alternative activation methods such as benzyl chloroformate with scandium trifluoromethanesulfonate in acetonitrile [6]. These Lewis acid-catalyzed conditions provide enhanced reaction rates and improved functional group tolerance [6]. Additionally, the carboxybenzyl group can be generated through Curtius rearrangement methodology, involving the reaction of isocyanates with benzyl alcohol [6].

Recent advances in deprotection methodology have introduced mild alternatives to traditional hydrogenolysis [9]. The combination of aluminum chloride with hexafluoroisopropanol provides selective carboxybenzyl deprotection under ambient conditions [9]. This methodology demonstrates excellent functional group tolerance and represents a safer alternative to pyrophoric hydrogen gas systems [9].

Table 2: Carboxybenzyl (Z) Group Applications in α-Amino Protection

Amino AcidZ-Cl EquivalentsBaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)
L-Lysine1.2Na2CO3H2O/Dioxane02.09298
L-Ornithine1.1NaHCO3H2O51.58896
L-Diaminobutyric acid1.3MgOEtOAc704.07594
L-Arginine1.5K2CO3H2O/THF03.08597
L-Histidine1.2Na2CO3H2O/Acetone102.09098

Optimization of Coupling Reactions for Di-Protected Lysine Analogues

Advanced coupling reagent systems such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) combined with HOAT (1-Hydroxy-7-azabenzotriazole) represent the current state-of-the-art for demanding coupling reactions [12]. These reagent combinations provide enhanced reactivity while minimizing racemization, a critical consideration for maintaining the stereochemical integrity of lysine derivatives [12]. The activation mechanism involves formation of highly reactive active ester intermediates that facilitate efficient amide bond formation [12].

Alternative coupling methodologies include the use of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) combined with HOBt (1-Hydroxybenzotriazole) [13]. While this system provides good yields and cost-effectiveness, it typically requires longer reaction times and lower temperatures to minimize side reactions [13]. The coupling efficiency with EDC/HOBt systems ranges from 85-90% for di-protected lysine analogues, with reaction times of 4-6 hours at 0°C [13].

The optimization of reaction conditions extends beyond reagent selection to include solvent choice, temperature control, and concentration effects [14]. Dimethylformamide consistently provides superior results compared to dichloromethane or acetonitrile, likely due to its superior solvating properties for both coupling reagents and amino acid substrates [14]. Temperature optimization studies reveal that room temperature conditions generally provide the best balance between reaction rate and stereochemical preservation [14].

Mechanistic investigations of coupling reactions reveal that the choice of activating reagent significantly influences the reaction pathway and stereochemical outcome [11]. Carbodiimide-based systems proceed through O-acylurea intermediates, while uronium salt systems involve active ester formation [11]. The latter pathway generally provides superior results for sterically hindered substrates such as di-protected lysine analogues [11].

Table 3: Optimization of Coupling Reactions for Di-Protected Lysine Analogues

Coupling ReagentActivatorSolventEquivalentsTemperature (°C)Time (h)Yield (%)Racemization (%)Cost Factor
HATU/HOATDIPEADMF1.1251.0950.23.2
EDC/HOBtDIPEADCM1.204.0870.51.8
DCC/HOBtDMAPDCM1.306.0821.21.5
PyBOPDIPEADMF1.1252.0910.32.7
TBTUDIPEADMF1.2251.5930.42.9

Table 4: Protecting Group Stability and Deprotection Conditions

Protecting GroupAcid StabilityBase StabilityHydrogenolysisHydrazinolysisOptimal pH RangeDeprotection Yield (%)
PhthaloylStableStableStableLabile7-998
FmocLabileStableStableStable8-1095
BocVery LabileStableStableStable7-897
Cbz/ZStableStableLabileStable7-996
TrifluoroacetylStableLabileStableStable6-892

Electronic Structure and Orbital Analysis

The quantum mechanical investigation of 6-N-Phtholyl-2-N-Z-L-lysine reveals significant electronic effects arising from the dual protecting group architecture [2]. The phthaloyl group, serving as the epsilon-amino protecting moiety, exhibits strong electron-withdrawing characteristics that substantially modulate the electronic density distribution throughout the lysine backbone [3] [4]. Density functional theory calculations performed at the B3LYP/6-311+G(d,p) level demonstrate that the phthaloyl protecting group possesses a lowest unoccupied molecular orbital energy of approximately -2.1 ± 0.2 eV, indicating its pronounced electron-accepting nature [5] [6].

The benzyloxycarbonyl protecting group attached to the alpha-amino position displays distinct electronic properties compared to the phthaloyl moiety [7] [8]. Computational analysis reveals a moderate electron-withdrawing effect with a LUMO energy of -1.8 ± 0.2 eV [9] [10]. This differential electronic behavior between the two protecting groups creates an asymmetric charge distribution across the lysine framework, leading to enhanced molecular stability through delocalized electron density [11] [12].

Frontier Molecular Orbital Interactions

The highest occupied molecular orbital analysis reveals significant delocalization patterns extending from the benzyloxycarbonyl aromatic system through the lysine backbone to the phthaloyl conjugated framework [13] [14]. The HOMO energy calculated at -8.2 ± 0.3 eV for the phthaloyl-protected region demonstrates extensive π-electron stabilization [15] [6]. This stabilization arises from the electron-withdrawing nature of the phthalimide carbonyl groups, which effectively withdraw electron density from the nitrogen lone pair through resonance delocalization [16] [4].

The HOMO-LUMO energy gap of approximately 6.1 ± 0.4 eV indicates substantial electronic stability of the doubly-protected lysine derivative [12] [6]. This large energy gap confirms the effectiveness of both protecting groups in reducing the nucleophilic character of the amino functionalities, thereby preventing unwanted side reactions during synthetic manipulations [17] [18].

Electronic ParameterPhthaloyl GroupBenzyloxycarbonyl Group
HOMO Energy (eV)-8.2 ± 0.3-7.8 ± 0.3
LUMO Energy (eV)-2.1 ± 0.2-1.8 ± 0.2
HOMO-LUMO Gap (eV)6.1 ± 0.46.0 ± 0.4
Dipole Moment (Debye)3.8 ± 0.32.9 ± 0.3
Electrophilicity Index2.3 ± 0.21.9 ± 0.2

Molecular Dynamics Simulations of Solvent-Protected Lysine Systems

Solvation Dynamics and Hydrogen Bonding Networks

Molecular dynamics simulations spanning 200 nanoseconds reveal complex solvation patterns surrounding the doubly-protected lysine derivative [27] [28]. The computational investigation employed the AMBER force field with TIP3P water model to examine solvent interactions with the protecting groups [29] [30]. Results demonstrate preferential solvation around the polar carbonyl regions of both protecting groups, with average water coordination numbers of 4.2 ± 0.6 for the phthaloyl moiety and 3.8 ± 0.5 for the benzyloxycarbonyl group [31] [32].

Hydrogen bonding analysis reveals stable intermolecular interactions between solvent molecules and the electronegative oxygen atoms of the protecting groups [33] [34]. The phthaloyl carbonyl oxygens participate in an average of 1.8 hydrogen bonds per oxygen atom, while the benzyloxycarbonyl carbonyl oxygen maintains 1.6 hydrogen bonds on average [28] [35]. These interactions contribute significantly to the overall solvation free energy, calculated as -245.3 ± 8.2 kJ/mol in aqueous solution [27] [31].

Solvation ParameterValueStandard Deviation
Solvation Free Energy (kJ/mol)-245.3± 8.2
Average Water Coordination (Phthaloyl)4.2± 0.6
Average Water Coordination (Z-group)3.8± 0.5
Hydrogen Bonds per Carbonyl (Phthaloyl)1.8± 0.3
Hydrogen Bonds per Carbonyl (Z-group)1.6± 0.2
Radial Distribution Function Peak (Å)2.85± 0.05

Conformational Flexibility and Dynamic Behavior

The molecular dynamics trajectory analysis reveals restricted conformational flexibility due to the presence of both protecting groups [36] [37]. Root mean square deviation calculations demonstrate stable conformations with RMSD values plateauing at 1.2 ± 0.3 Å after initial equilibration [38] [29]. The phthaloyl protecting group exhibits minimal internal flexibility due to its rigid cyclic structure, while the benzyloxycarbonyl group shows moderate rotational freedom around the carbamate bond [33] [39].

Dihedral angle analysis of the lysine backbone reveals preferential adoption of extended conformations, with phi and psi angles clustering around -120° and +120° respectively [36] [37]. This extended conformation minimizes steric interactions between the bulky protecting groups while maintaining optimal solvation [38] [40]. The epsilon-amino protecting group shows restricted rotation with a preference for the trans conformation relative to the carbon chain, contributing to overall molecular stability [35] [39].

Intermolecular Interaction Energetics

Computational analysis of intermolecular interactions reveals significant contributions from van der Waals forces and electrostatic interactions [41] [40]. The total interaction energy between the protected lysine molecule and surrounding solvent averages -180.5 ± 12.4 kJ/mol [31] [42]. Decomposition of this energy shows electrostatic contributions of -125.2 kJ/mol and van der Waals contributions of -55.3 kJ/mol [27] [43].

The protecting groups contribute differentially to intermolecular stabilization, with the phthaloyl group providing stronger electrostatic interactions due to its more pronounced dipole moment [4] [14]. Energy decomposition analysis reveals that the phthaloyl protecting group accounts for approximately 60% of the total stabilization energy, while the benzyloxycarbonyl group contributes the remaining 40% [44] [6]. These findings demonstrate the complementary nature of the dual protecting group strategy in achieving molecular stability through distinct but synergistic electronic effects [45].

Energy ComponentTotal (kJ/mol)Phthaloyl ContributionZ-group Contribution
Total Interaction Energy-180.5 ± 12.4-108.3 ± 8.2-72.2 ± 6.1
Electrostatic Component-125.2 ± 9.8-78.1 ± 6.5-47.1 ± 4.2
van der Waals Component-55.3 ± 4.8-30.2 ± 3.1-25.1 ± 2.9
Hydrogen Bonding Energy-38.7 ± 3.2-23.4 ± 2.1-15.3 ± 1.8

XLogP3

2.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

410.14778643 g/mol

Monoisotopic Mass

410.14778643 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-10-2024

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